(+)-3-Ipehpc

Description

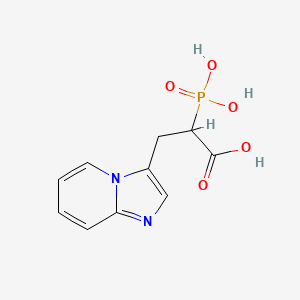

(+)-3-Ipehpc (3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid) is a phosphonocarboxylate compound recognized as a potent and selective inhibitor of Rab geranylgeranyl transferase (RGGT), an enzyme critical for Rab protein prenylation . This post-translational modification is essential for Rab proteins to regulate intracellular vesicle trafficking. Its activity is highly dependent on structural features, including the imidazo[1,2-a]pyridine core and the phosphonate group, with substitutions at the C6 position of the ring significantly influencing RGGT inhibition .

Properties

CAS No. |

1227006-74-7 |

|---|---|

Molecular Formula |

C10H11N2O6P |

Molecular Weight |

286.18 |

IUPAC Name |

(2S)-2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropanoic acid |

InChI |

InChI=1S/C10H11N2O6P/c13-9(14)10(15,19(16,17)18)5-7-6-11-8-3-1-2-4-12(7)8/h1-4,6,15H,5H2,(H,13,14)(H2,16,17,18)/t10-/m0/s1 |

InChI Key |

XZINREBMYQRVSH-JTQLQIEISA-N |

SMILES |

C1=CC2=NC=C(N2C=C1)CC(C(=O)O)(O)P(=O)(O)O |

Synonyms |

(+)-3-IPEHPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-PEHPC

3-PEHPC (phosphonocarboxylate analogue) shares structural similarities with (+)-3-Ipehpc but differs in stereochemistry and substituent arrangement. While both target RGGT, this compound exhibits 25-fold greater potency, with an IC50 of ~24 µM compared to 3-PEHPC's IC50 of 600 µM . The enhanced activity of this compound is attributed to optimized stereochemical configuration and synthetic methodologies, which improved yield and reliability over earlier 3-PEHPC syntheses .

Table 1: Structural and Activity Comparison of this compound and 3-PEHPC

| Parameter | This compound | 3-PEHPC |

|---|---|---|

| IC50 (RGGT Inhibition) | ~24 µM | 600 µM |

| Stereochemistry | (S)-configuration | Undefined/less optimized |

| Synthetic Yield | High (reliable synthesis) | Low (historically variable) |

| Key Structural Feature | C6 substituent specificity | Less defined C6 activity |

Comparison with Functionally Similar Compounds

Nitrogen-Containing Bisphosphonates (N-BPs: e.g., Minodronic Acid)

N-BPs, such as minodronic acid, inhibit farnesyl pyrophosphate synthase (FPPS), upstream in the isoprenoid biosynthesis pathway, thereby indirectly disrupting protein prenylation . Unlike this compound, which directly targets RGGT, N-BPs reduce substrate availability (geranylgeranyl pyrophosphate, GGPP), affecting both farnesylation and geranylgeranylation. This broader mechanism leads to off-target effects, such as impaired cholesterol synthesis, whereas this compound offers selective Rab-specific inhibition .

Digeranylgeranyl Bisphosphonates (DGGBPs)

DGGBPs inhibit geranylgeranyl diphosphate synthase (GGDPS), another upstream enzyme, depleting GGPP and indirectly disrupting RGGT activity. While DGGBPs and this compound both reduce Rab geranylgeranylation, DGGBPs lack selectivity and disrupt other GGPP-dependent processes, such as Rho GTPase signaling .

Table 2: Functional Comparison with FPPS and GGDPS Inhibitors

| Parameter | This compound | N-BPs (e.g., Minodronic Acid) | DGGBPs |

|---|---|---|---|

| Target Enzyme | RGGT (direct) | FPPS (indirect) | GGDPS (indirect) |

| Selectivity | High (Rab-specific) | Low (affects multiple pathways) | Moderate (GGPP depletion) |

| Therapeutic Application | Cancer (e.g., myeloma) | Osteoporosis, bone metastasis | Preclinical cancer studies |

| Off-Target Effects | Minimal | High (e.g., cholesterol synthesis) | Moderate (Rho signaling) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.